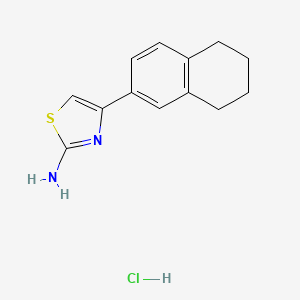

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride

Description

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound featuring a thiazole ring substituted at the 4-position with a tetrahydronaphthalene (tetralin) moiety and an amine group at the 2-position of the thiazole, forming a hydrochloride salt. Its molecular formula is C₁₃H₁₅ClN₂S, with a molecular weight of 319.84 (CAS No. 1797746-98-5).

Properties

IUPAC Name |

4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S.ClH/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11;/h5-8H,1-4H2,(H2,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXNDNISHBARNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and therapeutic applications.

The compound's IUPAC name is 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine hydrochloride. Its molecular formula is , with a molecular weight of approximately 270.78 g/mol. The compound is typically presented as a hydrochloride salt for enhanced stability and solubility in biological systems.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂S·HCl |

| Molecular Weight | 270.78 g/mol |

| IUPAC Name | 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine hydrochloride |

| Purity | ≥95% |

The biological activity of this compound has been linked to its interaction with various molecular targets within cells. It is hypothesized that the compound may exert its effects through the following mechanisms:

- Tubulin Inhibition : Similar compounds have shown efficacy as tubulin inhibitors. They disrupt microtubule dynamics and polymerization processes essential for cell division and proliferation .

- Antitumor Activity : Research indicates that thiazole derivatives can induce cytotoxic effects in cancer cells by promoting apoptosis and cell cycle arrest at specific phases (e.g., G2/M phase) through mechanisms involving tubulin binding .

- Anticonvulsant Properties : Some thiazole derivatives have demonstrated anticonvulsant effects in animal models, suggesting potential applications in neurological disorders .

Antiproliferative Effects

Studies have evaluated the antiproliferative activity of thiazole derivatives in various cancer cell lines. For instance:

- Case Study : A related compound was found to exhibit moderate antiproliferative activity against human cancer cell lines with an IC₅₀ value indicating effective inhibition of cell growth .

Anticonvulsant Activity

In animal studies, certain thiazole-based compounds have shown promise as anticonvulsants:

- Case Study : A compound structurally related to this compound was tested in a model of seizures and demonstrated significant protective effects against induced seizures .

Pharmacological Applications

The diverse biological activities suggest several potential therapeutic applications for this compound:

- Cancer Therapy : Due to its antiproliferative and cytotoxic properties against various cancer cell lines.

- Neurological Disorders : Potential use as an anticonvulsant agent or in other neurological applications.

- Tubulin-related Disorders : Given its mechanism involving tubulin dynamics.

Comparison with Similar Compounds

{[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(5,6,7,8-Tetrahydronaphthalen-1-yl)methyl]amine Hydrochloride

- Structure : Differs in substitution patterns: the thiazole ring here includes a methoxymethyl group at position 2 and a methylamine linkage to the tetralin ring at position 1.

- Molecular Weight : 319.84 (same as target compound).

- Key Difference : The additional methoxymethyl group and methylamine bridge may enhance solubility but reduce steric accessibility compared to the target compound’s simpler structure.

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-amine (Free Base)

- Structure: The free base of the target compound (CAS No. 87999-04-0).

- Molecular Weight : 230.33 (vs. 319.84 for the hydrochloride salt).

- Key Difference : The absence of the hydrochloride salt likely reduces aqueous solubility, impacting bioavailability in pharmacological applications.

Thiazole-Oxadiazole Hybrid Analogues

Compounds such as N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () share the thiazole core but incorporate an oxadiazole ring instead of tetralin.

- Biological Activity : These hybrids exhibit cytotoxic activity , suggesting that the thiazole moiety contributes to interactions with cellular targets.

Tetralin Derivatives with Varied Substituents

lists several tetralin-based amines, such as (S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride .

- Structural Features : Methoxy groups at position 6 and stereochemical variations (R/S configurations).

- Key Differences :

- Methoxy substituents may improve lipid membrane penetration.

- Stereochemistry influences receptor binding; the target compound’s planar thiazole ring lacks such stereochemical complexity.

Data Tables

Table 1. Structural and Physicochemical Comparison

Preparation Methods

Thiazole Ring Construction from Amino Acid or Amide Precursors

A prominent synthetic route to thiazole derivatives, including those with complex substituents such as tetrahydronaphthalenyl groups, involves the conversion of amino acid derivatives or amides into thioamides and subsequent cyclization to thiazoles. This approach has been optimized to improve yields and simplify purification:

- Starting from amino-protected (S)-amino acids, amides (e.g., compounds 85–89) are prepared, which are then converted to thioamides (90–94).

- Thioamides undergo cyclization to form bis-protected thiazoles (95–99) using calcium carbonate to neutralize hydrobromic acid generated in situ, a method chosen over more cumbersome three-step procedures to enhance yield and reaction speed.

- However, this calcium carbonate method may cause partial racemization at chiral centers, as indicated by optical rotation measurements.

This method, while demonstrated for amino acid-derived thiazoles, provides a conceptual framework for synthesizing 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine by adapting the starting materials to include the tetrahydronaphthalenyl moiety.

Synthesis of the Tetrahydronaphthalenyl Intermediate

The tetrahydronaphthalen-2-yl substituent is typically introduced via intermediates derived from 5,6,7,8-tetrahydronaphthalene derivatives:

- Aldol condensation of 2-acetyl-5,6,7,8-tetrahydronaphthalene with aromatic aldehydes yields chalcone derivatives, which can be further transformed into various heterocyclic intermediates.

- For example, condensation with hydroxylamine hydrochloride produces isoxazole derivatives, and reaction with ethyl acetoacetate or ethyl cyanoacetate leads to pyran or pyran-carbonitrile intermediates, respectively.

These intermediates are key for further functionalization to introduce the thiazole ring or amine functionalities.

Hantzsch Thiazole Synthesis and Salt Formation

The classical Hantzsch synthesis is widely used for preparing thiazole derivatives:

- It involves the condensation of α-haloketones with thioamides or thiosemicarbazides under reflux conditions.

- For example, thiosemicarbazide reacts with α-bromo ketones bearing the tetrahydronaphthalenyl group to form thiazole hydrazine derivatives.

- Subsequent salt formation, such as hydrochloride or hydrobromide salts, is achieved by treatment with mineral acids, facilitating isolation and purification.

This method is applicable to the preparation of 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride, providing an efficient route to the target compound.

General Methodology Summary and Reaction Conditions

Research Findings and Analytical Data

- The calcium carbonate-mediated thiazole synthesis method improves yields and simplifies purification but may cause partial racemization at chiral centers.

- The aldol condensation intermediates show high yields (up to 88%) and good crystallinity, facilitating downstream reactions.

- The Hantzsch reaction conditions allow for high yields (up to 71%) of hydrobromide salts of thiazole derivatives with tetrahydronaphthalenyl substituents.

- Analytical characterization typically includes melting point determination, IR spectroscopy (noting characteristic NH2 and CH2 stretches), 1H NMR, and elemental analysis confirming the expected composition.

Q & A

Q. Optimization strategies :

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during coupling steps.

- Catalyst screening : Pd(PPh₃)₄ improves yield in cross-coupling reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Basic Question: How is this compound characterized analytically, and what purity thresholds are required for biological studies?

Answer:

Analytical methods :

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and salt formation (e.g., amine proton downfield shift at ~8–10 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity; ≥95% purity is standard for in vitro assays .

- Mass spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ for free base: m/z 230.33) .

Q. Critical parameters :

- Residual solvents (e.g., DMF) must be <0.1% (ICH guidelines).

- Water content <1% (Karl Fischer titration) ensures hydrochloride stability .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Hazard mitigation :

Q. GHS compliance :

Advanced Question: How does the tetrahydronaphthalene moiety influence the compound’s interaction with biological targets?

Answer:

The tetrahydronaphthalene group enhances lipophilicity, improving blood-brain barrier penetration. Mechanistic insights:

- Receptor binding : Structural analogs show affinity for monoamine transporters (e.g., serotonin/norepinephrine reuptake inhibition) due to planar aromatic systems .

- Enzyme inhibition : Thiazole-amine derivatives act as kinase inhibitors (e.g., JAK2/STAT3 pathways) via H-bonding with catalytic lysine residues .

Q. Experimental validation :

- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins.

- SAR analysis : Compare IC₅₀ values of analogs with/without the tetrahydronaphthalene group .

Advanced Question: What strategies resolve low yields in the final synthetic step of this compound?

Answer:

Common issues and solutions :

- Impure intermediates : Recrystallize precursors (e.g., tetrahydronaphthalene bromide) from hexane/ethyl acetate .

- Side reactions : Add scavengers (e.g., polymer-bound thiourea) to trap excess HCl during salt formation .

- Scale-up challenges : Use flow chemistry for controlled mixing and heat dissipation .

Case study :

In a 2023 study, adjusting stoichiometry (1:1.2 ratio of thiazole precursor to tetrahydronaphthalene derivative) increased yield from 45% to 68% .

Advanced Question: How can researchers address contradictory bioactivity data across different studies?

Answer:

Root causes :

- Purity discrepancies : Batch-to-batch variability (e.g., residual solvents altering assay results).

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations .

Q. Resolution strategies :

- Standardized protocols : Use WHO-recommended cell lines and controls.

- Metabolite profiling : LC-MS/MS to identify degradation products affecting activity .

- Collaborative validation : Cross-lab reproducibility studies with shared compound batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.